molecular formula C25H36O3 B195154 Estradiol enanthate CAS No. 4956-37-0

Estradiol enanthate

Cat. No.: B195154
CAS No.: 4956-37-0
M. Wt: 384.6 g/mol
InChI Key: RFWTZQAOOLFXAY-BZDYCCQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estradiol enanthate, also known as estradiol heptanoate, is a synthetic ester of the naturally occurring estrogen, estradiol. It is primarily used in hormonal birth control and hormone replacement therapy. This compound is known for its long-lasting effects, making it a popular choice for monthly injectable contraceptives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Estradiol enanthate is synthesized by esterification of estradiol with enanthic acid (heptanoic acid). The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes purification steps such as recrystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Estradiol enanthate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Estradiol and enanthic acid.

    Oxidation: Estrone enanthate.

    Reduction: Dihydrothis compound.

Scientific Research Applications

Estradiol enanthate has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic and spectrometric methods.

    Biology: Studied for its effects on cellular processes and gene expression in estrogen-responsive tissues.

    Medicine: Extensively researched for its role in hormone replacement therapy, contraceptive formulations, and treatment of menopausal symptoms.

    Industry: Utilized in the pharmaceutical industry for the production of long-acting estrogen formulations.

Mechanism of Action

Estradiol enanthate acts as an agonist of the estrogen receptor. Once administered, it is hydrolyzed to estradiol, which then binds to estrogen receptors in target tissues such as the reproductive organs, breasts, and hypothalamus. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The compound’s long-lasting action is due to its slow release and gradual hydrolysis in the body .

Comparison with Similar Compounds

Uniqueness: Estradiol enanthate’s unique feature is its balance between duration of action and stability, making it ideal for monthly administration. Its pharmacokinetic profile allows for sustained release and consistent estrogen levels, reducing the frequency of administration compared to shorter-acting esters .

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h9,11,16,20-23,26H,3-8,10,12-15H2,1-2H3/t20-,21-,22+,23+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWTZQAOOLFXAY-BZDYCCQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023001
Record name Estradiol enanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4956-37-0
Record name Estradiol enanthate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4956-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol enanthate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004956370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol enanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10)-triene-3,17β-diol 17-heptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRADIOL ENANTHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAP315WZIA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Estradiol enanthate
Reactant of Route 2
Reactant of Route 2
Estradiol enanthate
Reactant of Route 3
Reactant of Route 3
Estradiol enanthate
Reactant of Route 4
Estradiol enanthate
Reactant of Route 5
Estradiol enanthate
Reactant of Route 6
Estradiol enanthate
Customer
Q & A

Q1: How does Estradiol enanthate exert its contraceptive effect?

A1: this compound, a combination of an estrogen and a progestogen, primarily prevents pregnancy by inhibiting ovulation. [] It achieves this by suppressing the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. [] This hormonal suppression prevents the development and release of a mature egg from the ovary. []

Q2: Beyond ovulation inhibition, what other mechanisms contribute to the contraceptive efficacy of this compound?

A2: this compound also induces changes in the cervical mucus, making it thicker and less hospitable for sperm penetration. [] Additionally, it alters the endometrial lining, making it less receptive to implantation of a fertilized egg. []

Q3: What metabolic changes have been observed in studies investigating the effects of this compound on lipid profiles?

A3: Research on lactating goats administered this compound in doses comparable to human prescriptions revealed significant decreases in plasma total lipids, triglycerides, phospholipids, and total cholesterol. [] Interestingly, the cholesterol ester ratio remained unaffected in all treatment groups. [] These findings highlight the influence of this compound on lipid metabolism and warrant further investigation.

Q4: What is the molecular formula and weight of this compound?

A4: As this specific information is not provided in the provided research papers, further research would be needed.

Q5: How does varying the dosage of this compound components affect its cycling effects?

A5: Studies exploring different doses of this compound components, specifically dihydroxyprogesterone acetophenide and this compound, reveal that specific combinations, like 150 mg and 10 mg respectively, demonstrate more favorable cycling effects. [] This underscores the importance of precise dose optimization for achieving desired outcomes.

Q6: What is the duration of action of a single injection of this compound?

A6: this compound, when administered as a monthly intramuscular injection, provides contraceptive efficacy for approximately one month. [, , ]

Q7: Have any animal models been used to study the effects of this compound?

A8: Yes, research on rhesus monkeys demonstrated that this compound effectively suppressed follicular growth, leading to endometrial hyperplasia and uterine muscle hypertrophy. [] These findings highlight the use of animal models in understanding the pharmacodynamic effects of this compound.

Q8: What do endometrial biopsies reveal about the effects of this compound?

A9: Endometrial biopsies from women using this compound show varying degrees of secretory activity in the glands and pseudodecidual changes in the stroma. [] These histological changes reflect the hormonal influence of the drug on the endometrium.

Q9: What analytical methods have been employed to assess the hormonal effects of this compound?

A10: Research on this compound utilized various analytical techniques to evaluate its hormonal effects. These methods included rat ventral prostate weight assay to determine luteinizing hormone (LH) levels, pregnanediol excretion levels to assess ovulation, and immunologic assays to confirm LH inhibition. [] Additionally, vaginal cytology and endometrial biopsies were used to evaluate the drug's impact on the female reproductive system. []

Q10: How did researchers determine the presence of anovulatory cycles in women using this compound?

A11: To confirm the absence of ovulation (anovulation) during this compound treatment, researchers measured pregnanediol levels in urine. [] Significantly low pregnanediol levels, consistently below 1 mg/24 hours after three and six months of treatment, indicated the suppression of ovulation. []

Q11: What are some alternative injectable contraceptive options to this compound?

A12: Besides this compound, other injectable progestogens used for contraception include medroxyprogesterone acetate, often administered every three months, and norethisterone enanthate, typically injected every two months. [] These alternatives offer varied administration schedules and have been studied for their contraceptive efficacy and side effect profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.